![molecular formula C15H13N3OS B6582363 2-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine CAS No. 1011916-14-5](/img/structure/B6582363.png)

2-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

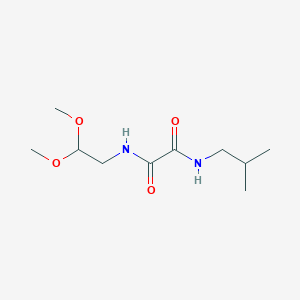

“2-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine” is a heterocyclic organic molecule that contains a pyridine ring and an oxadiazole ring. Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

Oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of heterocyclic scaffold . The reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .Molecular Structure Analysis

The molecular structure of “2-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine” is characterized by the presence of a pyridine ring and an oxadiazole ring. The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Scientific Research Applications

Anti-Cancer Applications

1,3,4-Oxadiazole derivatives have displayed significant anti-cancer potential with diverse modes of action such as growth factors, enzymes, kinases, etc . They have been used as potent cytotoxic agents against various cancer cell lines . For instance, 2- (4’-fluorobiphenyl-3-yl)-5-(5-phenylthiophen- 2-yl)-1,3,4-oxadiazole has shown promising results against Caco-2 cell line .

Antimicrobial Applications

1,3,4-Oxadiazole derivatives have also been used as antimicrobial agents . Their antimicrobial activity is due to their ability to interfere with the bacterial cell wall synthesis, protein synthesis, and nucleic acid synthesis .

Anti-Inflammatory Applications

These compounds have shown anti-inflammatory properties . They can inhibit the production of pro-inflammatory cytokines and other mediators of inflammation .

Antioxidant Applications

1,3,4-Oxadiazole derivatives have shown antioxidant properties . They can neutralize free radicals and prevent oxidative stress, which is associated with various diseases .

Antiviral Applications

1,3,4-Oxadiazole derivatives have been used in the development of antiviral drugs . For instance, honokiol analogues with 3- ((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2 (3 H)-ones have been synthesized and tested for their antiviral entry activities against SARS-CoV-2 .

Anti-Diabetic Applications

These compounds have also been used in the development of anti-diabetic drugs . They can inhibit the enzymes involved in glucose metabolism, thereby controlling blood glucose levels .

High Energy Molecules

Oxadiazoles have been utilized as high energy molecules or energetic materials . They have favorable oxygen balance and positive heat of formations .

Material Science Applications

1,3,4-Oxadiazole derivatives find applications in material science . They have been used in the development of new materials with improved properties .

Mechanism of Action

Target of Action

The primary targets of the compound “2-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine” are currently unknown. The compound belongs to the oxadiazole class of molecules , which have been found to interact with a wide range of biological targets due to their versatile structure

Mode of Action

Oxadiazoles are known to interact with their targets through various mechanisms, including hydrogen bonding and hydrophobic interactions . The presence of the benzyl group and the sulfanyl group in the compound could potentially influence its interaction with its targets.

Biochemical Pathways

Oxadiazoles have been found to be involved in a variety of biochemical pathways due to their broad spectrum of biological activities

Pharmacokinetics

For instance, the oxadiazole ring is known to enhance the metabolic stability of compounds .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Oxadiazoles have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects . The specific effects of this compound would depend on its targets and mode of action.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For instance, the stability of the compound could be affected by the presence of oxidizing or reducing agents due to the presence of the sulfanyl group .

properties

IUPAC Name |

2-benzyl-5-(pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c1-2-6-12(7-3-1)10-14-17-18-15(19-14)20-11-13-8-4-5-9-16-13/h1-9H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQDHWPZQXSLBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(O2)SCC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-5-((pyridin-2-ylmethyl)thio)-1,3,4-oxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(methylsulfanyl)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide](/img/structure/B6582282.png)

![N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6582302.png)

![N'-cyclohexyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide](/img/structure/B6582306.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-(2,2-dimethoxyethyl)ethanediamide](/img/structure/B6582313.png)

![N-tert-butyl-N'-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide](/img/structure/B6582315.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(4-acetamidophenyl)ethanediamide](/img/structure/B6582321.png)

![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide](/img/structure/B6582324.png)

![1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine](/img/structure/B6582348.png)

![N-[4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B6582361.png)

![4-benzoyl-N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride](/img/structure/B6582373.png)

![N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-[ethyl(phenyl)sulfamoyl]benzamide hydrochloride](/img/structure/B6582381.png)

![ethyl 2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate](/img/structure/B6582390.png)

![4-[6-(furan-2-yl)pyridazin-3-yl]-N-(4-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B6582394.png)